Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate
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Overview
Description
Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate is a complex organic compound with the molecular formula C16H12N3NaO6S. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is often catalyzed by agents such as vitamin B1, which provides a metal-free and acid/base-free environment . The reaction conditions are generally mild, and the yields are high, making this method efficient and eco-friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate: Similar in structure but with a methyl group instead of a benzamido group.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Similar core structure but different substituents, leading to different properties and applications.
Uniqueness
What sets Sodium 3-benzamido-4-hydroxy-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
478250-42-9 |
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Molecular Formula |
C16H12N3NaO6S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
sodium;3-benzamido-4-hydroxy-5-oxo-1-phenylpyrazole-4-sulfonate |
InChI |
InChI=1S/C16H13N3O6S.Na/c20-13(11-7-3-1-4-8-11)17-14-16(22,26(23,24)25)15(21)19(18-14)12-9-5-2-6-10-12;/h1-10,22H,(H,17,18,20)(H,23,24,25);/q;+1/p-1 |
InChI Key |
RNTKPPZMDXBBDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C(=O)C2(O)S(=O)(=O)[O-])C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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